molecular formula C14H7ClO3 B1271589 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride CAS No. 71942-38-6

3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride

Cat. No.: B1271589
CAS No.: 71942-38-6
M. Wt: 258.65 g/mol
InChI Key: UZXZSPGHNLGPIC-UHFFFAOYSA-N
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Description

3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride is a useful research compound. Its molecular formula is C14H7ClO3 and its molecular weight is 258.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Potential and Fluorescence Properties

  • 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have shown promising results in inhibiting the proliferation of human non-small cell lung cancer (NSCLC) cell lines. Particularly, some derivatives exhibited strong antiproliferative activity by inducing apoptosis, arresting the cell cycle, and increasing intracellular reactive oxygen species (ROS) levels, indicating their potential as antitumor agents. Additionally, certain compounds with low cytotoxicity demonstrated excellent fluorescence properties, making them effective as fluorescence probes for biological imaging (Fu et al., 2015).

Environmentally Friendly Synthesis

  • A green chemical synthesis method has been developed for the synthesis of 2-amino-chromenes using nanostructured diphosphate Na2CaP2O7 as a catalyst. This process offers an alternative, environmentally benign strategy for producing these compounds with high atom economy and low waste, further enhancing their utility in scientific research (Solhy et al., 2010).

Synthesis and Antimicrobial Activity

  • Novel 3H-benzo[f]chromen-3-one derivatives have been synthesized, incorporating non-steroidal anti-inflammatory drug moieties. These compounds have been evaluated for their anticancer and antimicrobial activity, with some showing good activity compared to standard drugs, indicating their potential as therapeutic agents (Jaber et al., 2020).

Antibacterial Effects of Synthesized Derivatives

  • Research on the synthesis of new derivatives of 4-hydroxy-chromen-2-one has shown significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. This indicates the potential application of these compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Synthesis in Aqueous Media

  • Synthesis of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles in aqueous media has been achieved, demonstrating the environmental benefits and efficiency of using aqueous media for the synthesis of complex organic compounds (Shi et al., 2006).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been found to interact with enzymes involved in oxidative and reductive processes, such as those in the electron transport chain. The compound’s ability to chelate metal ions, particularly sodium ions, has been demonstrated through fluorescence spectrophotometry and density functional theory calculations . These interactions suggest that this compound can influence various biochemical pathways by modulating enzyme activity and metal ion availability.

Cellular Effects

The effects of this compound on cellular processes have been extensively studied. It has been shown to inhibit the proliferation of human non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H460, by inducing apoptosis, arresting the cell cycle, and elevating intracellular reactive oxygen species (ROS) levels . These findings indicate that the compound can significantly impact cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for antitumor therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and metal ions, influencing their activity. The compound’s ability to chelate sodium ions through oxidative and reductive photoinduced electron transfer (PET) mechanisms has been confirmed by density functional theory calculations . Additionally, its interactions with enzymes involved in oxidative stress responses suggest that it can modulate gene expression and enzyme activity, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated. The compound is known to be hydrolyzed and converted back into its carboxylic acid form when exposed to air for extended periods . This instability necessitates careful handling and storage to maintain its efficacy in biochemical experiments. Long-term studies have shown that the compound’s effects on cellular function can persist over time, with sustained inhibition of cell proliferation and induction of apoptosis observed in in vitro studies .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed important insights into its therapeutic potential and toxicity. The compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of tumor growth and induction of apoptosis . At very high doses, toxic effects such as oxidative stress and damage to normal tissues have been observed, highlighting the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and metal ion homeostasis. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Its ability to chelate metal ions, such as sodium, further underscores its role in modulating biochemical processes at the metabolic level .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, facilitating its uptake and localization within cells . These interactions influence its accumulation in target tissues and its overall efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects on enzyme activity and gene expression . Post-translational modifications and targeting signals may direct the compound to these compartments, enhancing its efficacy in modulating cellular processes.

Properties

IUPAC Name

3-oxobenzo[f]chromene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClO3/c15-13(16)11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-14(11)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXZSPGHNLGPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365804
Record name 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71942-38-6
Record name 3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Benzocoumarin-3-carbonyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.